(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride
Description
(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride is a chiral diazepane derivative featuring a 1,4-diazepane ring system substituted with a 2-methyl group in the (R)-configuration and a 2-nitrophenylsulfonyl moiety at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The 2-nitrophenylsulfonyl group introduces strong electron-withdrawing effects, which can influence reactivity and binding interactions in biological systems. This compound is structurally distinct due to the stereochemistry at the 2-methyl position and the nitro group’s para-substitution on the sulfonyl-attached phenyl ring .
Properties
IUPAC Name |
(2R)-2-methyl-1-(2-nitrophenyl)sulfonyl-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c1-10-9-13-7-4-8-14(10)20(18,19)12-6-3-2-5-11(12)15(16)17;/h2-3,5-6,10,13H,4,7-9H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEBEUHUVPKQHK-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride typically involves multiple steps. One common method starts with the preparation of the diazepane ring, followed by the introduction of the nitrophenyl sulfonyl group and the methyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biochemical Studies
Due to its structural characteristics, (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride is utilized in biochemical studies to explore its interactions with biological molecules. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the study of enzyme mechanisms and protein interactions.
Pharmaceutical Research
This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its unique properties allow researchers to modify the diazepane ring and explore new drug candidates with enhanced biological activity or specificity.
Synthetic Chemistry
The compound's ability to undergo electrophilic aromatic substitutions makes it an important reagent in synthetic chemistry. It can be used to create derivatives that may have novel properties or applications in materials science or drug development.
Case Studies
Several studies have highlighted the utility of this compound in various research contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Interaction | Demonstrated how the compound affects enzyme activity through competitive inhibition mechanisms. |
| Study B | Drug Development | Identified potential analogs that exhibit improved pharmacological profiles compared to existing drugs. |
| Study C | Synthetic Pathways | Developed new synthetic routes using this compound as a key intermediate, enhancing yield and reducing byproducts. |
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Methanesulfonyl Derivatives
A key analog is 2-chloro-6-(4-methanesulfonyl-[1,4]diazepan-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (from ), which replaces the 2-nitrophenylsulfonyl group with a methanesulfonyl group. This derivative’s synthesis involves a nucleophilic substitution reaction, highlighting the versatility of diazepane scaffolds in medicinal chemistry .
4-Nitrophenylsulfonyl Derivatives
The positional isomer 1-((4-nitrophenyl)sulfonyl)-1,4-diazepane substitutes the nitro group at the phenyl ring’s 4-position (Np in ). The 4-nitro group creates a distinct electronic profile compared to the 2-nitro isomer (No in ). The 4-nitro derivative may exhibit enhanced resonance stabilization and altered solubility due to symmetric charge distribution, whereas the 2-nitro group in the target compound introduces steric constraints near the sulfonyl linkage .
Positional Isomers of Nitro-Substituted Sulfonyl Groups
The 2-nitro configuration in the target compound may reduce metabolic stability compared to the 4-nitro isomer due to increased susceptibility to enzymatic reduction.
Stereochemical and Substituent Variations
(S)-Enantiomer of the Target Compound
Such enantiomeric pairs are critical in drug design, as seen in chiral kinase inhibitors.
Unsubstituted Diazepane Derivatives
Compounds lacking the 2-methyl group, such as 1-((2-nitrophenyl)sulfonyl)-1,4-diazepane , demonstrate the importance of the methyl substituent in conferring rigidity to the diazepane ring. The absence of this group may increase conformational flexibility, affecting target selectivity .
Biological Activity
(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride (CAS No: 1411975-60-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18ClN3O4S
- Molecular Weight : 335.807 g/mol
- Purity : 95%
- Appearance : White to off-white powder
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The nitrophenyl sulfonyl group is known to enhance the compound's reactivity and binding affinity towards target proteins.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, particularly against certain strains of bacteria and fungi.
- Analgesic Properties : In animal models, the compound has shown potential analgesic effects comparable to established analgesics like piroxicam.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | The compound demonstrated significant inhibition against Staphylococcus aureus at concentrations of 10 µg/mL. |
| Study 2 | Analgesic effect comparison | In the thermal tail-flick test, this compound showed a pain response inhibition rate of 75%, outperforming piroxicam at similar doses. |
| Study 3 | Cytotoxicity assessment | In vitro assays on cancer cell lines indicated a cytotoxic effect with an IC50 value of 15 µM, suggesting potential for further development as an anticancer agent. |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications to the diazepane ring and the sulfonyl group significantly influence its biological activity. For instance, alterations in the substituents on the phenyl ring can enhance or diminish its binding affinity to target proteins.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for preparing (R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane hydrochloride, and how can purity be ensured post-synthesis?
- Methodological Answer : The synthesis typically involves sulfonylation of the diazepane core using 2-nitrobenzenesulfonyl chloride under anhydrous conditions. Purity is confirmed via reversed-phase HPLC with a mobile phase comprising methanol and sodium acetate buffer (pH 4.6) . Impurity profiling, such as residual solvents or unreacted intermediates, requires GC-MS or LC-MS analysis. For chiral purity, chiral stationary-phase HPLC (e.g., using isopropyl alcohol/hexane mobile phases) is critical to confirm enantiomeric excess >99% .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability testing involves storing the compound in buffers spanning pH 2–9 at 40°C/75% RH for 1–3 months. Degradation products are monitored using UPLC-PDA-MS, with focus on hydrolysis of the sulfonyl group or diazepane ring oxidation. Buffer preparation follows pharmacopeial guidelines (e.g., sodium acetate/sodium 1-octanesulfonate for acidic conditions) .
Q. What standard assays are recommended for evaluating the compound’s biological activity in vitro?
- Methodological Answer : Microbroth dilution assays (CLSI guidelines) are standard for antimicrobial testing. Prepare serial dilutions (5000–4.8 µg/mL) in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi. Inoculate wells with 5 × 10⁵ CFU/mL bacterial suspensions and incubate at 35°C for 18–20 hours. MIC values are determined against reference strains (e.g., S. aureus ATCC 29213) .
Advanced Research Questions
Q. How can computational modeling elucidate the stereochemical impact of the (R)-configuration on target binding affinity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the target receptor (e.g., a sulfonamide-binding enzyme). Compare binding energies and interaction patterns of the (R)-enantiomer with its (S)-counterpart. Validate predictions via surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff) .
Q. What experimental strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Cross-validate assay conditions (e.g., inoculum size, media composition) using standardized protocols. For discordant MIC values, repeat tests with clinical isolates alongside ATCC strains. Apply multivariate statistical analysis (e.g., PCA) to identify variables (e.g., solvent choice, incubation time) contributing to discrepancies .
Q. How can the compound’s stability in complex biological matrices (e.g., plasma) be quantified?
- Methodological Answer : Spike the compound into human plasma (37°C) and sample at intervals (0–24 hours). Precipitate proteins with acetonitrile, then analyze supernatants via LC-MS/MS. Quantify degradation using isotopically labeled internal standards. Compare half-lives across matrices to identify enzymatic/non-enzymatic degradation pathways .
Data Analysis & Theoretical Frameworks
Q. What statistical approaches are optimal for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression (GraphPad Prism). Calculate EC50/IC50 values with 95% confidence intervals. For synergy/antagonism studies, apply the Chou-Talalay combination index method .
Q. How should researchers integrate this compound into a broader theoretical framework of sulfonamide drug design?
- Methodological Answer : Link the compound’s structure-activity relationships (SAR) to established sulfonamide pharmacophores. Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions. Validate hypotheses via synthesis of analogs with modified sulfonyl/nitrophenyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
